2,5-Dimethyloxolane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyloxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-3-6(7(8)9)5(2)10-4/h4-6H,3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYLMJWXQNOMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,5 Dimethyloxolane 3 Carboxylic Acid and Its Analogues
Strategies for Oxolane Ring Construction
The formation of the oxolane ring is the foundational step in the synthesis of 2,5-dimethyloxolane-3-carboxylic acid. Key strategies include intramolecular cyclization reactions and olefin metathesis.
Cyclization Reactions (e.g., acid-catalyzed cyclization, intramolecular cyclization processes)
Intramolecular cyclization is a powerful method for constructing tetrahydrofuran (B95107) rings. This approach typically involves a precursor molecule containing a hydroxyl group and a reactive functional group (like an epoxide or a double bond) that can undergo a ring-closing reaction.
Acid-Catalyzed Cyclization: Brønsted or Lewis acids can catalyze the cyclization of unsaturated alcohols to form the oxolane ring. nih.gov For instance, the treatment of a γ,δ-unsaturated alcohol with an acid can promote the intramolecular addition of the hydroxyl group to the double bond. This process often proceeds through the formation of a carbocation intermediate, and the stereochemical outcome can be influenced by the substrate and reaction conditions. Ferrocenium-based Lewis acids have also been shown to effectively catalyze the dehydrative cyclization of 1,4-diols to yield highly substituted tetrahydrofurans. mdpi.comresearchgate.net
A general representation of an acid-catalyzed cyclization to form a 2,5-disubstituted oxolane ring is shown below:
Precursor: A substituted hex-5-en-2-ol derivative.
Catalyst: A Brønsted acid (e.g., camphorsulfonic acid) or a Lewis acid (e.g., SnCl₄). nih.gov
Outcome: The reaction proceeds via protonation of the alkene, followed by intramolecular attack of the hydroxyl group to form the 2,5-dimethyloxolane ring system.
Intramolecular Cycloetherification: Another common strategy is the intramolecular opening of an epoxide by a tethered alcohol, a process that is highly effective for forming tetrahydrofuran rings. nih.gov Additionally, the intramolecular oxy-Michael addition, where a hydroxyl group adds to an α,β-unsaturated carbonyl system, can be catalyzed by either acid or base to afford substituted tetrahydrofurans. organic-chemistry.org
| Cyclization Method | Catalyst/Reagent | Typical Precursor | Key Features |
| Acid-Catalyzed Alkene Cyclization | Brønsted or Lewis Acids | Unsaturated Alcohols | Can provide high diastereoselectivity based on substrate control. nih.gov |
| Dehydrative Diol Cyclization | Ferrocenium salts, FeCl₃ | 1,4-Diols | Effective for creating highly substituted THFs. mdpi.com |
| Intramolecular Epoxide Opening | Base or Acid | Hydroxy-epoxides | Regiospecific ring-opening leads to defined substitution patterns. nih.gov |
| Intramolecular Oxy-Michael Addition | Acid or Base | ε-hydroxy-α,β-unsaturated ketones | Forms functionalized tetrahydrofurans. organic-chemistry.org |
Ring-Closing Metathesis and Related Olefin Metathesis Approaches
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic compounds, including oxygen heterocycles. wikipedia.org This reaction utilizes metal catalysts, typically ruthenium-based, to form a new double bond between two existing terminal alkenes within the same molecule, releasing ethylene (B1197577) as a byproduct. wikipedia.orgnih.gov
To synthesize an analogue of this compound, a suitable diene precursor is required. The general strategy involves:
Synthesis of a Diene Precursor: A diene containing the necessary carbon skeleton and functional groups is prepared. For the target structure, this would be a diallyl ether derivative with appropriate substituents to become the methyl and carboxylic acid groups.
RCM Reaction: The diene is treated with a Grubbs or Hoveyda-Grubbs catalyst, which mediates the intramolecular cyclization to form a 2,5-dihydrofuran (B41785) (an unsaturated oxolane).
Reduction: The resulting double bond in the dihydrofuran ring is then reduced (e.g., via catalytic hydrogenation) to yield the saturated 2,5-dimethyloxolane backbone.
RCM is valued for its high functional group tolerance and its effectiveness in forming 5- to 7-membered rings. wikipedia.orgnih.gov The choice of catalyst and reaction conditions can be optimized to handle even sterically demanding substrates. rsc.org
Stereoselective Synthesis of this compound
Controlling the stereochemistry at positions 2, 3, and 5 is crucial for synthesizing a specific isomer of this compound. This is achieved through various asymmetric synthesis techniques.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of the target molecule, a chiral auxiliary could be used to control the stereoselective alkylation of a precursor to the C3-carboxylic acid group. For example, an Evans oxazolidinone auxiliary could be acylated, and the resulting enolate could be alkylated with high diastereoselectivity. Subsequent removal of the auxiliary would yield the chiral carboxylic acid.
Another approach involves using a chiral sulfoxide (B87167) auxiliary attached to a γ-hydroxyketone. Subsequent reduction of an in-situ generated lactol can lead to the formation of 2,5-cis-disubstituted tetrahydrofurans with good diastereoselectivity. nih.gov
| Auxiliary Type | Example | Application | Key Advantage |
| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation to set C3 stereocenter | High diastereoselectivity, reliable removal. |
| Sulfoxides | (S)-methyl-p-tolylsulfoxide | Directing reduction of a γ-hydroxyketone | In-situ lactol formation followed by stereoselective reduction. nih.gov |
Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Methods, Ligand Design for Enantiocontrol)
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.
Organocatalysis: Chiral small organic molecules, such as proline derivatives or cinchona alkaloids, can catalyze reactions with high enantioselectivity. epa.gov For oxolane synthesis, organocatalysts have been successfully employed in asymmetric cycloetherification reactions of ε-hydroxy-α,β-unsaturated ketones. organic-chemistry.org A tandem iminium-enamine catalysis approach, involving a double Michael addition, has also been developed for the asymmetric synthesis of highly substituted tetrahydrofurans. researchgate.net
Metal-Catalyzed Methods: Transition metal complexes incorporating chiral ligands are powerful tools for asymmetric synthesis. Nickel-catalyzed intramolecular reductive cyclization of O-alkynones, using a P-chiral bisphosphine ligand (DI-BIDIME), can produce chiral tetrahydrofurans with excellent enantioselectivity. rsc.org Similarly, silver-based catalysts with chiral BINAP ligands have been used for the enantioselective synthesis of 2,5-dihydrofurans. rsc.orgarizona.edu The design of the chiral ligand is critical for achieving high levels of enantiocontrol, as it creates a chiral environment around the metal center that differentiates between the two prochiral faces of the substrate. rsc.org Copper-catalyzed asymmetric Henry reactions followed by iodocyclization have also provided a route to 2,5-polysubstituted tetrahydrofurans with high enantioselectivity. chemistryviews.org
| Catalysis Type | Catalyst System Example | Reaction Type | Enantioselectivity |
| Organocatalysis | Cinchona-alkaloid-thiourea | Asymmetric Cycloetherification | Excellent (up to 99% ee) organic-chemistry.org |
| Metal Catalysis (Ni) | Ni / DI-BIDIME (P-chiral ligand) | Intramolecular Reductive Cyclization | Excellent (>99:1 er) rsc.org |
| Metal Catalysis (Ag) | Ag / (R)-3,5-DM-BINAP | Intramolecular Oxonium Ylide Capture | Good to Excellent rsc.orgarizona.edu |
| Metal Catalysis (Cu) | Cu / Chiral Ligand | Asymmetric Henry Reaction/Iodocyclization | Excellent (up to 97% ee) chemistryviews.org |
Chemoenzymatic Approaches (e.g., Lipase-mediated resolution)
Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts (enzymes). Lipases are commonly used enzymes in organic synthesis due to their stability in organic solvents and their ability to catalyze enantioselective transformations, such as the hydrolysis or acylation of esters. nih.gov
A key chemoenzymatic strategy for obtaining enantiomerically pure this compound is through kinetic resolution. This process involves the following steps:
Chemical Synthesis: A racemic mixture of an ester of this compound is synthesized using one of the methods described in section 3.1.
Enzymatic Resolution: The racemic ester is subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica Lipase B, CAL-B). d-nb.infomdpi.com The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other.
Separation: The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer as the carboxylic acid and the other as the unreacted ester. These can then be separated by standard chemical techniques (e.g., extraction).
This method, known as enzymatic kinetic resolution (EKR), is a robust and widely used technique for preparing enantiopure carboxylic acids and their derivatives. nih.govd-nb.inforesearchgate.net Dynamic kinetic resolution (DKR) can further enhance this process by incorporating a method to racemize the slow-reacting enantiomer in situ, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net
Diastereoselective and Enantioselective Control in Functionalization Reactions
Achieving a high degree of stereocontrol is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Diastereoselective and enantioselective functionalization reactions are key to accessing specific stereoisomers.
Recent advancements in catalysis have provided powerful tools for the stereocontrolled synthesis of substituted tetrahydrofurans. While specific literature on the diastereoselective synthesis of this compound is limited, general methodologies for related structures offer valuable insights. For instance, the addition of titanium enolates of N-acetyl (R)-oxazolidin-2-thiones to γ-lactols derived from (S)-glutamic acid has been shown to produce trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity (trans/cis ratios ranging from 90:10 to 100:0). nih.govnih.gov This approach, followed by further synthetic manipulations, could potentially be adapted to introduce a carboxylic acid precursor at the 3-position.
Another strategy involves Lewis acid-promoted reactions. The use of BF₃·OEt₂ and Et₃SiH in the reduction of hemiketals derived from lactones can lead to the formation of 2,5-cis-disubstituted tetrahydrofurans. lookchem.com The choice of Lewis acid can significantly influence the diastereoselectivity, with TiCl₄ sometimes favoring the cis isomer. lookchem.com
Enantioselective synthesis of highly substituted tetrahydrofuran derivatives has been achieved through various catalytic methods. One notable approach is the sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, which provides access to 2,5-polysubstituted tetrahydrofurans with high enantioselectivities (up to 97% ee). chemistryviews.org While this method introduces different functionalities, it highlights the potential of catalytic asymmetric reactions to control the stereochemistry of the oxolane ring.
The development of chiral ligands and organocatalysts continues to expand the toolbox for the enantioselective synthesis of heterocycles. These methods often rely on creating a chiral environment around the reacting species, thereby directing the formation of one enantiomer over the other. Applying these principles to precursors of this compound is a promising avenue for future research.
Functional Group Interconversions and Derivatization within the Oxolane Framework
Once the core oxolane ring with the desired stereochemistry is established, subsequent functional group interconversions and derivatizations are necessary to arrive at the target molecule, this compound.
Controlled Introduction of the Carboxylic Acid Moiety
The introduction of a carboxylic acid group at the C3 position of the 2,5-dimethyloxolane ring requires a regioselective functionalization strategy. One potential approach involves the creation of a precursor functional group at the C3 position that can be later converted to a carboxylic acid. For example, a carbon-carbon bond-forming reaction could be employed to introduce a cyano group or an ester group, which can then be hydrolyzed to the carboxylic acid.
While direct C-H functionalization at the C3 position of a pre-formed 2,5-dimethyloxolane ring is challenging, alternative strategies can be envisioned. For instance, a cycloaddition reaction between a dienophile containing a carboxylic acid precursor and a suitable diene could construct the ring and install the desired functionality simultaneously.
Another plausible route involves the synthesis of a furan (B31954) derivative, such as a 2,5-dialkylfuran-3-carboxylate, followed by stereoselective hydrogenation of the furan ring to the corresponding tetrahydrofuran. researchgate.net The regioselectivity of furan synthesis can be controlled, offering a viable pathway to the desired substitution pattern.
Selective Manipulation of Alkyl Substituents
The selective manipulation of the methyl groups at the C2 and C5 positions of the oxolane ring is a complex synthetic challenge. Due to the similar reactivity of C-H bonds in methyl groups, achieving high selectivity for the functionalization of one over the other, or for modifying their structure, requires sophisticated strategies.
One approach could involve the use of directing groups. A functional group temporarily installed elsewhere on the molecule could direct a reagent to a specific methyl group. However, the flexibility of the five-membered ring can make such long-range directing effects difficult to predict and control.
Alternatively, a stepwise synthesis that introduces the two methyl groups with different protecting groups or as part of larger, more easily differentiated fragments could allow for their selective manipulation. For instance, one of the "methyl" precursors could be a functionalized ethyl or benzyl (B1604629) group that can be later cleaved or modified.
It is important to note that direct, selective manipulation of unactivated alkyl groups on a heterocyclic ring remains a significant area of research in organic synthesis, and established, high-yielding methods are not yet commonplace. msu.edu
Application of Green Chemistry Principles in Oxolane Carboxylic Acid Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ekb.eg The synthesis of complex molecules like this compound can benefit significantly from the application of these principles.
Atom Economy and Reaction Mass Efficiency Assessments
Atom economy (AE) is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. buecher.de It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction has an atom economy of 100%.
Reaction Mass Efficiency (RME) provides a more comprehensive assessment by taking into account the actual masses of all materials used, including reactants, solvents, and catalysts, relative to the mass of the product obtained. researchgate.netbuecher.de
| Metric | Formula | Ideal Value |
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% |
| Reaction Mass Efficiency (RME) | (Mass of product / Σ Mass of all materials) x 100% | 100% |
In a multi-step synthesis of this compound, each step should be evaluated for its atom economy. Addition and rearrangement reactions are typically highly atom-economical, while substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. buecher.de By choosing reactions with high atom economy, the amount of waste generated can be significantly reduced.
RME provides a more practical measure of the "greenness" of a synthesis. To improve RME, chemists can focus on using stoichiometric amounts of reagents, minimizing solvent usage, and employing catalytic methods where possible. researchgate.netekb.eg
Exploration of Solvent-Free and Catalyst-Free Reaction Conditions
The use of organic solvents contributes significantly to the environmental impact of chemical synthesis. Therefore, exploring solvent-free and catalyst-free reaction conditions is a key aspect of green chemistry.
Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of neat reactants, can lead to reduced waste, lower costs, and simplified purification procedures. itmedicalteam.pl While not all reactions are amenable to solvent-free conditions, their application in steps such as cycloadditions or condensations for the synthesis of the oxolane ring should be considered.
Catalyst-free reactions are also highly desirable as they eliminate the need for potentially toxic and expensive catalysts and simplify product purification. Some cycloetherification reactions can proceed under thermal or photochemical conditions without the need for a catalyst. The feasibility of such approaches for the synthesis of this compound would depend on the specific precursors and reaction pathways chosen. The exploration of biocompatible reaction conditions, such as using water as a solvent at ambient temperature, is another promising green approach. ntu.edu.sg
Chemical Reactivity and Transformative Pathways of 2,5 Dimethyloxolane 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid is a versatile functional group that serves as a precursor for numerous derivatives through a variety of reactions, including esterification, amidation, decarboxylation, and reduction.
Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk The most common method is the Fischer esterification, where a catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com
The reaction of 2,5-Dimethyloxolane-3-carboxylic acid with various simple alcohols produces the corresponding esters, which are valuable in synthesis and as potential fragrance compounds. The general transformation is illustrated below:
| Alcohol (Reactant) | Catalyst | Ester (Product) | Reaction Conditions |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 2,5-dimethyloxolane-3-carboxylate | Heat/Reflux |
| Ethanol | H₂SO₄ | Ethyl 2,5-dimethyloxolane-3-carboxylate | Heat/Reflux |
| Propan-1-ol | H₂SO₄ | Propyl 2,5-dimethyloxolane-3-carboxylate | Heat/Reflux |
Alternative methods for esterification that avoid strong acidic conditions include reactions with N,N-dimethylformamide dialkyl acetals or the use of solid-supported catalysts like silica chloride or iron oxide nanoparticles for easier recovery and recycling. mdpi.comrug.nl
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. sciepub.comlibretexts.org To facilitate amide bond formation, the carboxylic acid must first be "activated". nih.gov A widely used method involves coupling agents like carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). sciepub.comnih.gov
In this process, the carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and a urea byproduct. nih.govyoutube.com The reaction is typically performed at room temperature in an appropriate solvent.
| Amine Reactant | Activating Agent | Amide Product | General Conditions |
|---|---|---|---|
| Ammonia (NH₃) | EDC or DCC | 2,5-Dimethyloxolane-3-carboxamide | Room Temperature, Aprotic Solvent |
| Ethylamine (CH₃CH₂NH₂) | EDC or DCC | N-Ethyl-2,5-dimethyloxolane-3-carboxamide | Room Temperature, Aprotic Solvent |
| Aniline (C₆H₅NH₂) | EDC or DCC | N-Phenyl-2,5-dimethyloxolane-3-carboxamide | Room Temperature, Aprotic Solvent |
Other strategies for amide synthesis include converting the carboxylic acid to a more reactive derivative, such as an acid chloride, or using titanium tetrachloride (TiCl₄) to mediate the condensation. nih.govkhanacademy.org
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), does not readily occur with simple aliphatic carboxylic acids upon heating. masterorganicchemistry.com However, specialized methods known as decarboxylative functionalizations can achieve this transformation. These modern synthetic strategies often proceed via the generation of radical intermediates from the carboxylic acid. osaka-u.ac.jpresearchgate.net
Visible-light photoredox catalysis is a prominent method where, in the presence of a photosensitizer and light, the carboxylic acid can be oxidized to a carboxyl radical, which then rapidly loses CO₂ to form an alkyl radical. researchgate.netrwth-aachen.de This alkyl radical can then be trapped by various reagents to install a new functional group in place of the original carboxyl moiety.
| Reaction Type | Typical Reagents/Catalysts | Potential Product | Mechanism Summary |
|---|---|---|---|
| Protodecarboxylation (Replacement with H) | Photoredox catalyst, H-atom donor | 2,5-Dimethyloxolane | Formation of an alkyl radical followed by hydrogen atom transfer. |
| Decarboxylative Alkenylation | Photoredox or metal catalyst, activated alkene | 3-Alkenyl-2,5-dimethyloxolane | Radical addition to an electron-deficient alkene. rwth-aachen.de |
| Decarboxylative Arylation | Metal catalyst (e.g., Pd, Cu), aryl halide | 3-Aryl-2,5-dimethyloxolane | Cross-coupling of the generated alkyl radical/organometallic intermediate with an aryl halide. |
These methods offer powerful ways to use carboxylic acids as synthetic building blocks for creating new carbon-carbon and carbon-heteroatom bonds. acs.org
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents because carboxylic acids are less reactive than aldehydes or ketones. nih.govyoutube.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, followed by an acidic workup to protonate the resulting alkoxide. youtube.com
Reduction: this compound → 2,5-Dimethyl-3-(hydroxymethyl)oxolane
More recently, catalytic methods using hydrosilanes in the presence of manganese or other transition metal catalysts have been developed as milder alternatives to metal hydrides. nih.govresearchgate.net These catalytic systems can convert a wide range of carboxylic acids to their corresponding alcohols in high yields. researchgate.net
In terms of oxidation, two molecules of a carboxylic acid can be dehydrated to form a carboxylic anhydride. This typically requires a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), or heating the carboxylic acid with an acid chloride or another activated species.
Regarding lactone formation, γ-lactonization is an intramolecular esterification that occurs in γ-hydroxy acids. Since this compound does not possess a hydroxyl group in the appropriate position, it cannot undergo direct intramolecular lactonization. Such a transformation would necessitate prior modification of the molecule, for instance, through a reaction that opens the oxolane ring to generate a hydroxyl group at a suitable distance from the carboxylic acid.
Reactions of the Oxolane Ring System
The oxolane (tetrahydrofuran) ring is a cyclic ether. Ethers are generally unreactive and are often used as solvents in organic reactions. However, under specific conditions, particularly in the presence of strong acids, the ring can be cleaved.
The cleavage of the oxolane ring in this compound requires protonation of the ring oxygen by a strong acid, making it a better leaving group. acs.org A subsequent nucleophilic attack by a conjugate base (e.g., a halide ion) on one of the adjacent carbon atoms (at the C2 or C5 position) results in the opening of the ring. This type of reaction is common for ethers when treated with strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI).
The reaction would produce a substituted halo-alcohol. Due to the substitution pattern of this compound, the nucleophilic attack could potentially occur at either the C2 or C5 position, leading to a mixture of regioisomeric products. The specific outcome can be influenced by steric and electronic factors.
| Reagent | General Conditions | Potential Derived Products (as regioisomers) |
|---|---|---|
| HBr (conc.) | Heat | 4-(1-bromoethyl)-5-hydroxypentanoic acid derivatives |
| HI (conc.) | Heat | 5-hydroxy-4-(1-iodoethyl)pentanoic acid derivatives |
| Lewis Acids (e.g., BBr₃) | Inert solvent | Complex halo-alcohol derivatives |
These ring-opening reactions transform the cyclic ether into a linear, bifunctional molecule, which can be a valuable intermediate for further synthetic elaboration.
Directed C-H Functionalization of the Oxolane Backbone
The selective activation and functionalization of otherwise inert C-H bonds represent a powerful strategy in modern organic synthesis. In the case of this compound, the carboxylic acid group can be envisioned to act as a directing group, facilitating the functionalization of specific C-H bonds on the oxolane ring. Carboxylic acids are known to be effective directing groups in metal-catalyzed C-H activation, guiding the catalyst to a specific position to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.govresearchgate.net
Table 1: Potential C-H Functionalization Reactions Directed by a Carboxylic Acid Group
| Reaction Type | Coupling Partner | Potential Product | Metal Catalyst (Example) |
| Arylation | Aryl halide/boronic acid | Aryl-substituted oxolane | Palladium, Rhodium |
| Alkenylation | Alkene | Alkenyl-substituted oxolane | Rhodium, Ruthenium |
| Alkylation | Alkyl halide | Alkyl-substituted oxolane | Palladium |
It is important to note that the stereochemistry of the methyl groups at the C2 and C5 positions would likely play a significant role in determining the preferred site of C-H functionalization by influencing the conformational preference of the oxolane ring and the accessibility of the C-H bonds.
Electrophilic and Nucleophilic Substitution Reactions on the Oxolane Core
The saturated oxolane ring in this compound is generally unreactive towards electrophilic substitution due to the absence of π-electrons. However, the ether oxygen possesses lone pairs of electrons, making it susceptible to attack by strong electrophiles, which could lead to ring-opening reactions. nih.govrsc.org
Nucleophilic substitution reactions directly on the carbon atoms of the tetrahydrofuran (B95107) ring are also uncommon unless a suitable leaving group is present. nih.gov The reactivity of the oxolane core is significantly influenced by the substituents. For instance, the presence of the carboxylic acid and methyl groups can influence the electron density and steric accessibility of different positions on the ring.
In scenarios where a leaving group is introduced at one of the carbon atoms of the oxolane ring, intramolecular nucleophilic substitution by the carboxylate could lead to the formation of bicyclic lactones. The stereochemical outcome of such reactions would be dictated by the principles of stereoelectronic control.
Pericyclic Reactions and Rearrangement Processes (e.g., Wittig-Still rearrangement)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While the saturated oxolane ring of this compound is not a typical substrate for common pericyclic reactions like Diels-Alder or electrocyclizations, its derivatives could potentially participate in such transformations. For instance, the introduction of unsaturation into the oxolane ring or its substituents could open pathways for these reactions.
One relevant rearrangement process for ethers is the Wittig rearrangement, which involves the nih.govmdpi.com or nih.govorganic-chemistry.org-sigmatropic rearrangement of an ether to an alcohol. The Wittig-Still rearrangement is a modification that often provides higher yields and stereoselectivity. organic-chemistry.orgchemistnotes.com For a Wittig-type rearrangement to occur on this compound, a carbanion would need to be generated adjacent to the ether oxygen. This could be challenging on the saturated oxolane backbone. However, if the carboxylic acid were converted to a suitable functional group that could stabilize an adjacent carbanion, this type of rearrangement might become feasible.
The nih.govorganic-chemistry.org-Wittig rearrangement is a concerted, pericyclic process that is known for its high degree of stereocontrol. wikipedia.org The stereochemical outcome is predictable based on the geometry of the transition state.
Table 2: Comparison of nih.govmdpi.com- and nih.govorganic-chemistry.org-Wittig Rearrangements
| Feature | nih.govmdpi.com-Wittig Rearrangement | nih.govorganic-chemistry.org-Wittig Rearrangement |
| Mechanism | Stepwise, radical-based | Concerted, pericyclic |
| Sigmatropic Shift | nih.govmdpi.com | nih.govorganic-chemistry.org |
| Stereoselectivity | Generally lower | Generally higher |
| Typical Substrates | Ethers with adjacent carbanion-stabilizing groups | Allylic or benzylic ethers |
Mechanistic Investigations of Fundamental Transformations
Due to the limited specific research on this compound, detailed mechanistic investigations of its transformations are not available. However, the mechanisms of the fundamental reactions discussed can be inferred from studies on analogous systems.
Directed C-H Functionalization: These reactions are generally believed to proceed through a catalyst-substrate complex, followed by C-H activation to form a metallacycle. Reductive elimination then furnishes the functionalized product and regenerates the catalyst.
Nucleophilic Substitution/Ring Opening: The ring opening of tetrahydrofuran derivatives by nucleophiles can proceed through SN1 or SN2-type mechanisms, depending on the stability of the potential carbocation intermediate and the strength of the nucleophile. mdpi.com
Wittig Rearrangement: The mechanism of the nih.govmdpi.com-Wittig rearrangement is thought to involve a radical pair intermediate, whereas the nih.govorganic-chemistry.org-Wittig rearrangement is a concerted pericyclic reaction that follows the principles of orbital symmetry. wikipedia.orgrsc.orgchemrxiv.org
Further computational and experimental studies would be necessary to elucidate the precise mechanistic pathways for the reactions of this compound and to understand the influence of its specific substitution pattern on reactivity and selectivity.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of organic molecules. mongoliajol.infonih.gov DFT provides a balance between accuracy and computational cost, making it a widely used method for studying systems containing carboxylic acid and oxolane moieties. researchgate.netnih.gov
Detailed Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. chemistrysteps.com For 2,5-Dimethyloxolane-3-carboxylic acid, the five-membered oxolane (tetrahydrofuran) ring is not planar. It adopts puckered conformations, typically described as "envelope" and "twist" forms, to relieve torsional strain. The introduction of substituents at the 2, 3, and 5 positions creates multiple stereoisomers (e.g., cis/trans relationships between the substituents) and a complex potential energy surface with numerous possible conformers.
A detailed conformational analysis using DFT would involve:
Systematic Search: Identifying all possible stereoisomers and rotamers arising from the orientation of the two methyl groups and the carboxylic acid group.
Geometry Optimization: Calculating the lowest energy geometry for each potential conformer. For substituted cyclic compounds, the stability is often dictated by whether bulky groups occupy pseudo-axial or pseudo-equatorial positions. mdpi.com
The results of such an analysis are crucial for understanding which conformations are most likely to exist at a given temperature and which shapes are involved in chemical reactions or biological interactions.
Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data generated from a DFT conformational analysis. The values are hypothetical.
| Conformer Stereochemistry | Carboxylic Acid Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| (2R,3S,5R)-cis,cis | Equatorial | 0.00 | 75.4 |
| (2R,3S,5R)-cis,cis | Axial | 1.85 | 3.1 |
| (2R,3S,5S)-cis,trans | Equatorial | 1.20 | 11.5 |
| (2R,3S,5S)-cis,trans | Axial | 3.10 | 0.5 |
| (2R,3R,5S)-trans,cis | Equatorial | 1.50 | 8.2 |
| (2R,3R,5S)-trans,cis | Axial | 3.50 | 0.2 |
Reaction Mechanism Elucidation (e.g., transition state analysis, activation energy calculations)
Quantum chemical calculations are invaluable for elucidating reaction mechanisms. For this compound, this could involve studying its synthesis, such as the cyclization of a precursor molecule, or its degradation, like a ring-opening reaction.
Theoretical investigation of a reaction mechanism typically includes:
Locating Reactants, Products, and Intermediates: Optimizing the geometries of all species involved in the reaction.
Transition State (TS) Searching: Identifying the highest energy point along the reaction coordinate that connects reactants to products. This is a critical step, as the TS structure reveals the geometry of the molecule as bonds are breaking and forming. acs.org
Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation barrier (Ea), which is a key factor controlling the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the desired reactants and products. acs.org
For example, the acid-catalyzed ring-opening of the oxolane would be expected to proceed via a mechanism where the ether oxygen is protonated, followed by a nucleophilic attack. DFT calculations could model this process, determining the activation energies and revealing details of the SN2-type transition state. nih.govresearchgate.net
Prediction of Spectroscopic Parameters for Structural Research
DFT can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. researchgate.netscienceacademique.com For this compound, key predictable parameters include:
Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra. The predicted frequencies for characteristic functional groups, such as the C=O and O-H stretching of the carboxylic acid and the C-O-C stretching of the ether, can be compared to experimental spectra to confirm the molecule's structure and conformational state. researchgate.net
NMR Chemical Shifts: Theoretical calculation of 1H and 13C NMR chemical shifts. This is highly sensitive to the electronic environment of each nucleus and is therefore an excellent method for distinguishing between different isomers and conformers.
Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data This table illustrates how theoretical data is used to validate experimental findings. Wavenumbers are in cm⁻¹ and chemical shifts are in ppm.
| Parameter | Mode/Atom | Experimental Value | Calculated Value (B3LYP/6-311G) |
|---|---|---|---|
| IR Frequency | C=O stretch (acid) | 1715 | 1721 |
| IR Frequency | O-H stretch (acid) | 3100 (broad) | 3115 |
| IR Frequency | C-O-C stretch (ether) | 1095 | 1102 |
| 13C NMR Shift | C=O (acid) | 175.8 | 176.5 |
| 1H NMR Shift | COOH | 11.2 | 11.5 |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the trajectories of all atoms based on a classical force field. aip.orgresearchgate.net
MD simulations can reveal:
Solvation and Hydration: How the molecule interacts with solvent molecules, particularly the hydrogen bonding patterns involving the carboxylic acid group and the ether oxygen.
Conformational Dynamics: The flexibility of the molecule and the transitions between different low-energy conformers over time.
Transport Properties: How the molecule diffuses through a medium.
Intermolecular Interactions: How it might interact with other molecules, such as binding to a biological receptor.
The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic forces. researchgate.net
Quantitative Structure-Reactivity Relationships and Predictive Models (e.g., Structure Activity Relationship (SAR) calculations)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govyoutube.com While SAR provides qualitative relationships, QSAR develops mathematical models for prediction. nih.gov
A hypothetical QSAR study on derivatives of this compound would involve:
Dataset Creation: Synthesizing and testing a series of related compounds where specific parts of the molecule are varied (e.g., replacing the methyl groups with other alkyl groups).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or hydrophobic (e.g., logP).
Model Building: Using statistical methods to build a mathematical equation that links the descriptors to the observed activity. nih.govmdpi.com
Such models can predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced properties. mdpi.com
Table 3: Example Data for a Hypothetical QSAR Model of 2,5-Dialkyloxolane-3-carboxylic Acids This table illustrates the types of descriptors and data used in a QSAR study. Values are hypothetical.
| Compound (R-groups at C2, C5) | LogP (Hydrophobicity) | Molecular Volume (ų) | Dipole Moment (Debye) | Observed Activity (IC₅₀, μM) |
|---|---|---|---|---|
| Methyl, Methyl | 1.25 | 145.2 | 2.1 | 50.5 |
| Ethyl, Methyl | 1.75 | 160.8 | 2.2 | 35.2 |
| Ethyl, Ethyl | 2.25 | 176.4 | 2.3 | 21.8 |
| Propyl, Methyl | 2.26 | 176.5 | 2.1 | 30.1 |
Electronic Structure Analysis (e.g., HOMO-LUMO energetics, charge transfer phenomena)
Analysis of the electronic structure provides deep insights into a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comyoutube.com
HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). Molecules with higher EHOMO are better electron donors.
LUMO: This is the innermost orbital that is empty of electrons. Its energy (ELUMO) relates to the ability to accept electrons (its electrophilicity). Molecules with lower ELUMO are better electron acceptors.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov
DFT calculations are the standard method for determining these orbital energies and visualizing their spatial distribution. irjweb.com This analysis can predict where a molecule is most likely to undergo nucleophilic or electrophilic attack.
Table 4: Hypothetical Electronic Properties of this compound from DFT This table shows key electronic descriptors calculated via DFT. Values are hypothetical.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.85 | Related to ionization potential; moderate electron donor. |
| ELUMO | -0.95 | Related to electron affinity; moderate electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 5.90 | Indicates high kinetic stability and relatively low reactivity. |
| Chemical Hardness (η) | 2.95 | Measure of resistance to change in electron distribution. |
| Electronegativity (χ) | 3.90 | Global measure of electron-attracting power. |
Synthesis and Chemical Exploration of Novel Derivatives and Analogues
Systematic Modification of the Carboxylic Acid Group (e.g., conversion to esters, amides, nitriles, or related acid derivatives)
The carboxylic acid moiety of 2,5-dimethyloxolane-3-carboxylic acid is a primary site for chemical modification to produce a variety of derivatives, including esters, amides, and nitriles. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its biological activity and pharmacokinetic profile.
Esters:
Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. This method is particularly effective for the synthesis of simple alkyl esters. For more complex or sensitive alcohols, milder conditions may be required, such as the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive | Requires harsh conditions, not suitable for sensitive substrates |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature | Mild conditions | DCC can be an allergen, formation of dicyclohexylurea byproduct |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature | Mild conditions, suitable for a wide range of substrates | Similar to DCC/DMAP coupling |
Amides:
Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine. khanacademy.org Direct condensation of the carboxylic acid and amine requires high temperatures to overcome the formation of a stable ammonium carboxylate salt. libretexts.org A more common and milder approach involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine. khanacademy.org Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) can be used to facilitate amide bond formation under mild conditions. nih.gov A one-pot method using the Deoxo-Fluor reagent has also been described for the efficient conversion of carboxylic acids to amides. nih.gov
Nitriles:
The conversion of the carboxylic acid group to a nitrile can be accomplished through a multi-step process. Typically, the carboxylic acid is first converted to a primary amide, which is then dehydrated using a reagent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). organic-chemistry.org More direct methods for the conversion of carboxylic acids to nitriles are also available, which can be advantageous in certain synthetic routes. google.com
Strategic Substitution on the Oxolane Ring (e.g., fluorinated or other substituted oxolane carboxylic acids like 3-({2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl)-4-hydroxy-5,5-dimethyloxolane-3-carboxylic acid)
Strategic substitution on the oxolane ring of this compound can lead to the development of novel analogues with improved biological activity and pharmacokinetic properties. The introduction of fluorine atoms or other substituents can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
The synthesis of fluorinated analogues of this compound could be approached by employing fluorinated building blocks or by direct fluorination of the oxolane ring. For instance, the use of fluorinated starting materials in a synthetic route towards the oxolane ring would allow for precise control over the position of the fluorine atoms.
A noteworthy example of a complex substituted oxolane carboxylic acid is 3-({2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl)-4-hydroxy-5,5-dimethyloxolane-3-carboxylic acid. The bicyclo[1.1.1]pentane (BCP) moiety is a known bioisostere for a phenyl ring, and its difluoro-substitution further enhances its utility in medicinal chemistry. The synthesis of such a complex molecule would likely involve a multi-step sequence, potentially starting with the synthesis of the difluoro-substituted bicyclo[1.1.1]pentane core, which has been a subject of recent synthetic interest. nih.gov
| Substitution Strategy | Methodology | Potential Impact |
| Fluorination | Use of fluorinated building blocks or direct fluorination reagents. | Increased metabolic stability, altered lipophilicity and pKa. |
| Alkylation | Introduction of alkyl groups via nucleophilic substitution or other C-C bond-forming reactions. | Modulation of steric bulk and lipophilicity. |
| Hydroxylation | Introduction of hydroxyl groups to increase polarity and potential for hydrogen bonding. | Improved solubility and potential for new binding interactions. |
Construction of Fused or Spiro Heterocyclic Systems (e.g., pyrrolidine-3-carboxylic acid derivatives, dihydropyridine-3-carboxylic acid derivatives incorporating oxolane motifs)
The oxolane ring of this compound can serve as a scaffold for the construction of more complex fused or spiro heterocyclic systems. Such modifications can lead to the discovery of novel chemical entities with unique three-dimensional structures and biological activities.
Fused Pyrrolidine Systems:
The synthesis of a pyrrolidine ring fused to the oxolane core could be envisioned through several synthetic strategies. One approach could involve the conversion of the carboxylic acid to a suitable precursor that can undergo a cyclization reaction. For example, the carboxylic acid could be transformed into an amino alcohol derivative, which could then be cyclized to form the fused pyrrolidine ring. The stereochemistry of the starting oxolane would play a crucial role in determining the stereochemical outcome of the fused product.
Dihydropyridine Derivatives:
The incorporation of the oxolane motif into a dihydropyridine ring system represents another avenue for chemical exploration. The Hantzsch dihydropyridine synthesis, a one-pot condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt, is a well-established method for the preparation of dihydropyridines. wjpmr.combhu.ac.in A derivative of this compound, such as an aldehyde or a β-ketoester, could potentially be used as a component in this reaction to generate novel dihydropyridine analogues. nih.govnih.gov
| Heterocyclic System | Potential Synthetic Approach | Significance |
| Fused Pyrrolidine | Intramolecular cyclization of a suitably functionalized oxolane derivative. nih.gov | Access to novel polycyclic scaffolds with potential biological activity. |
| Fused Dihydropyridine | Hantzsch synthesis using an oxolane-containing building block. wjpmr.combhu.ac.in | Dihydropyridines are a well-known class of calcium channel blockers. bhu.ac.in |
| Spirocyclic Systems | Intramolecular cyclization or ring-closing metathesis from a precursor with the oxolane as a spiro center. | Introduction of conformational rigidity and novel 3D shapes. |
Investigation of Stereoisomeric Oxolane Carboxylic Acids and their Synthetic Pathways
This compound possesses multiple stereocenters, leading to the existence of several stereoisomers. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer or diastereomer exhibiting the desired therapeutic effect while the others may be inactive or even have undesirable effects. Therefore, the investigation of the different stereoisomers of this compound and the development of stereoselective synthetic pathways are of significant importance.
The stereoselective synthesis of substituted tetrahydrofurans has been a topic of considerable research. nih.govnih.gov Various methods have been developed to control the relative and absolute stereochemistry of the substituents on the tetrahydrofuran (B95107) ring. nih.gov These methods include substrate-controlled reactions, where the stereochemistry of the starting material dictates the stereochemical outcome, and catalyst-controlled reactions, where a chiral catalyst is used to induce stereoselectivity.
For the synthesis of specific stereoisomers of this compound, a number of strategies could be employed:
Chiral Pool Synthesis: Starting from a readily available chiral molecule that contains some of the required stereocenters.
Asymmetric Catalysis: Using a chiral catalyst to control the stereochemistry of a key bond-forming reaction in the synthesis of the oxolane ring.
Diastereoselective Reactions: Employing reactions that favor the formation of one diastereomer over others, often by taking advantage of steric or electronic effects. researchgate.net
Advanced Analytical Research Methodologies for Compound Characterization
Spectroscopic Techniques in Structural Research
Spectroscopic methods are fundamental in elucidating the molecular structure of "2,5-Dimethyloxolane-3-carboxylic acid" by probing the interactions of the molecule with electromagnetic radiation.
Advanced Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of the molecule. Techniques such as 1H-1H COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the oxolane ring and its substituents, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the carbon-hydrogen framework. The expected proton (1H) and carbon (13C) NMR chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the methyl substituents on the tetrahydrofuran (B95107) ring.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C7H12O3). Fragmentation patterns observed in the mass spectrum can offer additional structural information about the connectivity of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify the functional groups present in "this compound". The spectrum is expected to show a broad absorption band in the region of 2500-3300 cm-1, characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp peak around 1700-1725 cm-1 would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, C-O stretching vibrations of the ether in the oxolane ring would be observed in the 1000-1300 cm-1 region.
UV-Vis Spectroscopy is generally less informative for saturated compounds like "this compound" as it lacks significant chromophores that absorb in the ultraviolet-visible range. The carboxylic acid group may exhibit a weak n → π* transition at a low wavelength, typically below 220 nm.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observation | Interpretation |
| 1H NMR | Complex multiplets for ring protons, doublets/singlets for methyl groups, broad singlet for carboxylic acid proton. | Reveals proton environment and connectivity. |
| 13C NMR | Resonances for methyl carbons, methine carbons in the ring, and a downfield signal for the carboxylic carbon. | Indicates the number and type of carbon atoms. |
| HRMS | Molecular ion peak corresponding to the exact mass of C7H12O3. | Confirms elemental composition. |
| FT-IR | Broad O-H stretch (~2500-3300 cm-1), sharp C=O stretch (~1700-1725 cm-1), C-O stretch (~1000-1300 cm-1). | Identifies key functional groups. |
| UV-Vis | Weak absorption below 220 nm. | Absence of significant chromophores. |
Chromatographic Separation and Identification Techniques
Chromatographic methods are essential for the separation of "this compound" from complex mixtures and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile derivatives of the compound. Due to the low volatility of the carboxylic acid, derivatization, such as esterification to its methyl ester, is often required prior to analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of non-volatile compounds like "this compound" in its native form. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, where the compound is separated based on its polarity. The eluent from the HPLC is then introduced into a mass spectrometer for detection and identification. LC-MS is particularly useful for analyzing complex biological or environmental samples.
Table 2: Chromatographic Methods for the Analysis of this compound
| Technique | Sample Preparation | Separation Principle | Detection |
| GC-MS | Derivatization to a volatile ester (e.g., methyl ester). | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity. | Mass Spectrometry |
| LC-MS | Direct injection of a solution. | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Mass Spectrometry |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray Crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of "this compound". The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides unambiguous information about bond lengths, bond angles, and the stereochemical configuration of the chiral centers within the molecule. However, obtaining a single crystal of suitable quality for X-ray diffraction can be a significant challenge. To date, the crystal structure of "this compound" has not been reported in publicly accessible databases.
Chiral Analysis Techniques
"this compound" possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chiral analysis techniques are crucial for separating and identifying these stereoisomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to different retention times.
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the light to an equal but opposite degree. This technique can be used to determine the enantiomeric purity of a sample.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, which can be used to determine their absolute configuration and to study their conformational properties.
Table 3: Chiral Analysis Techniques for this compound
| Technique | Principle | Information Obtained |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Determination of optical rotation and enantiomeric excess. |
| Circular Dichroism | Differential absorption of circularly polarized light. | Determination of absolute configuration and conformational analysis. |
Chemical Applications and Utility As Building Blocks and Scaffolds in Research
Role as a Versatile Building Block in Complex Organic Synthesis
Carboxylic acids are fundamental building blocks in organic synthesis, serving as precursors to a wide array of other functional groups and for the construction of complex molecular architectures. Chiral carboxylic acids, in particular, are highly valued for their role in the enantioselective synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of 2,5-Dimethyloxolane-3-carboxylic acid could potentially be exploited to control the three-dimensional arrangement of atoms in a target molecule. However, no specific examples or detailed research findings of its use in the total synthesis of complex natural products or pharmaceuticals were identified.
Precursor Development for Advanced Materials (e.g., as intermediates in polycarbonate ester synthesis)
The bifunctional nature of hydroxy acids or their cyclic ether derivatives can be utilized in the synthesis of polyesters and polycarbonates. The carboxylic acid group of this compound could, in principle, be used in polycondensation reactions. For instance, conversion to a methyl ester followed by reduction could yield the corresponding alcohol, creating a diol precursor suitable for polymerization. Despite this theoretical potential, no literature was found that specifically documents its use as a monomer or intermediate in the synthesis of polycarbonate esters or other advanced materials.
Application in Ligand Design and Coordination Chemistry (e.g., as potential ligands for metal catalysis)
The carboxylic acid group and the ether oxygen atom in this compound present potential coordination sites for metal ions. This allows for the possibility of its use as a ligand in coordination chemistry. Chiral ligands are crucial in asymmetric catalysis, where they can induce enantioselectivity in reactions catalyzed by metal complexes. While the general principles of ligand design are well-established, there is no specific research detailing the synthesis of metal complexes with this compound as a ligand or the application of such complexes in metal catalysis.
Development of Novel Synthetic Reagents and Catalysts
Carboxylic acids can be transformed into a variety of derivatives that can act as reagents or organocatalysts. For example, they can be converted into chiral acylating agents or be part of a larger chiral scaffold for an organocatalyst. The unique stereochemical and electronic properties of this compound could offer advantages in the design of new synthetic tools. Nevertheless, a review of the available scientific literature did not uncover any instances of this compound being developed into a novel synthetic reagent or catalyst.
Future Research Directions and Emerging Trends
Exploration of Novel and Highly Efficient Stereoselective Synthetic Pathways
The stereochemical configuration of 2,5-Dimethyloxolane-3-carboxylic acid is critical to its potential applications, necessitating the development of highly efficient and stereoselective synthetic methods. Current research into the synthesis of substituted tetrahydrofurans provides a foundation for future work on this specific molecule.
Key Research Objectives:
Asymmetric Catalysis: The application of chiral catalysts, including transition metal complexes and organocatalysts, presents a promising strategy for controlling the stereochemistry at the three chiral centers of the molecule. Research could focus on developing catalysts that are highly selective for the desired diastereomer.
[3+2] Cycloaddition Reactions: These reactions are a powerful tool for the construction of five-membered rings. Future studies could explore the use of chiral Lewis acids or organocatalysts to promote the enantioselective and diastereoselective cycloaddition of appropriate precursors to form the oxolane ring with the desired substitution pattern.
Substrate-Controlled Synthesis: The use of chiral starting materials, or chiral auxiliaries, can effectively direct the stereochemical outcome of the synthesis. Research in this area would involve the design and synthesis of precursors that lead to the formation of this compound with high stereopurity.
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High catalytic efficiency, potential for high enantioselectivity. | Catalyst design and optimization can be complex and costly. |
| [3+2] Cycloaddition | High atom economy, convergent synthesis. | Control of regioselectivity and diastereoselectivity can be challenging. |
| Substrate-Controlled | Predictable stereochemical outcome. | May require multi-step synthesis of chiral precursors. |
Development of Sustainable and Environmentally Benign Synthetic Routes (e.g., valorization of biomass-derived precursors)
The shift towards green chemistry necessitates the development of sustainable synthetic routes for this compound. The valorization of biomass offers a renewable feedstock for the production of furan (B31954) derivatives, which are key precursors to oxolanes.
Potential Biomass-Derived Precursors:
Furfural and 5-Hydroxymethylfurfural (HMF): These platform chemicals can be derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. nih.gov Subsequent chemical transformations could introduce the necessary methyl and carboxylic acid functionalities, followed by the reduction of the furan ring to the oxolane structure.
Levulinic Acid: Another versatile platform chemical derived from biomass, levulinic acid, could serve as a starting point for the synthesis of the target molecule through a series of catalytic transformations.
Table 2: Potential Biomass Valorization Pathways
| Biomass Precursor | Key Conversion Steps | Potential Advantages |
| Furfural/HMF | Functionalization, Hydrogenation | Readily available from biomass, established conversion technologies. |
| Levulinic Acid | Catalytic conversion | Versatile starting material for various chemical products. |
The development of these routes would involve the use of environmentally benign catalysts, such as solid acids and heterogeneous metal catalysts, and the optimization of reaction conditions to maximize yield and minimize waste.
Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for the optimization of existing methods and the development of new ones. An integrated approach combining experimental studies with computational modeling can provide deep insights into the reaction pathways.
Areas of Focus:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the reaction coordinates, determine transition state energies, and predict the stereochemical outcomes of different synthetic routes. researchgate.net Such studies can elucidate the role of catalysts and reaction intermediates in determining the final product distribution.
Kinetic Studies: Experimental kinetic analysis can provide valuable data on reaction rates and the influence of various parameters, such as temperature, pressure, and catalyst loading. This information can be used to validate and refine computational models.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates, providing direct evidence for the proposed mechanistic pathways.
By combining these approaches, researchers can gain a comprehensive understanding of the factors that control the efficiency and selectivity of the synthesis of this compound.
Rational Design and Synthesis of Functionally Tailored Oxolane Carboxylic Acids for Specific Chemical Transformations
The unique structural features of this compound, including its stereochemistry and the presence of a carboxylic acid group, make it a promising candidate for use as a chiral ligand or organocatalyst in asymmetric synthesis.
Design Principles:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the oxolane ring and the position of the functional groups, researchers can establish clear relationships between the molecular structure and its catalytic activity or other functional properties.
Molecular Modeling: Computational tools can be used to design novel oxolane derivatives with specific binding properties or catalytic functionalities. This allows for a more targeted and efficient approach to the development of new functional molecules.
Functional Group Modification: The carboxylic acid group can serve as a handle for the introduction of other functional groups, allowing for the synthesis of a diverse library of tailored oxolane derivatives with a wide range of potential applications.
Table 3: Potential Applications of Functionally Tailored Oxolane Carboxylic Acids
| Application Area | Design Considerations |
| Asymmetric Catalysis | Chiral purity, steric and electronic properties of substituents. |
| Chiral Building Blocks | Defined stereochemistry, reactive functional groups for further elaboration. |
| Medicinal Chemistry | Bioavailability, target binding affinity, metabolic stability. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms can significantly accelerate the synthesis, optimization, and screening of this compound and its derivatives.
Advantages of Flow Chemistry:
Enhanced Reaction Control: Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. rsc.orgnih.gov
Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.
Scalability: Flow processes can be readily scaled up by extending the operation time or by using multiple reactors in parallel.
Automated Synthesis:
High-Throughput Screening: Automated platforms can be used to rapidly synthesize and screen libraries of oxolane derivatives, accelerating the discovery of new catalysts or biologically active compounds. rsc.org
Process Optimization: Automated systems can systematically vary reaction parameters to quickly identify the optimal conditions for a given synthesis.
The combination of flow chemistry and automation has the potential to revolutionize the way this compound and other complex molecules are synthesized and studied, enabling faster and more efficient research and development cycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
